molecular formula C16H14N2S B11701789 1,3-Dihydro-1-(4-methylphenyl)-4-phenyl-2H-imidazole-2-thione CAS No. 79220-95-4

1,3-Dihydro-1-(4-methylphenyl)-4-phenyl-2H-imidazole-2-thione

Cat. No.: B11701789
CAS No.: 79220-95-4
M. Wt: 266.4 g/mol
InChI Key: AQBVHLZPFZXPSQ-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a thione group attached to the imidazole ring, along with phenyl and methylphenyl substituents

Preparation Methods

The synthesis of 1-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 4-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with carbon disulfide in the presence of a base to yield the desired imidazole-thione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding imidazoline derivative. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The phenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the sulfoxide derivative, while reduction with lithium aluminum hydride produces the imidazoline derivative.

Scientific Research Applications

1-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt key biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

1-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE can be compared with other imidazole derivatives, such as:

Properties

CAS No.

79220-95-4

Molecular Formula

C16H14N2S

Molecular Weight

266.4 g/mol

IUPAC Name

3-(4-methylphenyl)-5-phenyl-1H-imidazole-2-thione

InChI

InChI=1S/C16H14N2S/c1-12-7-9-14(10-8-12)18-11-15(17-16(18)19)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,19)

InChI Key

AQBVHLZPFZXPSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=CC=C3

Origin of Product

United States

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